molecular formula C13H10BrN5 B5565274 N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine

N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine

Cat. No. B5565274
M. Wt: 316.16 g/mol
InChI Key: QKLARDNUOGWASM-CAOOACKPSA-N
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Description

“N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine” is a compound that belongs to the 1,2,4-triazole class . The 1,2,4-triazole ring is an important active pharmaceutical scaffold, able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The synthesis involves multi-component one-pot and green synthetic methodologies .


Molecular Structure Analysis

The molecular structure of “N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine” was confirmed by various spectroscopic techniques . The IR spectrum showed characteristic peaks for C–H stretch (aromatic), C-H (aliphatic), C = O (ketone), C = N, C–N stretch (aromatic), and Ar-Br . The 1H-NMR and 13C-NMR spectra provided information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives have been studied . The reactions involve the use of substituted anilines and other reagents, leading to the formation of the triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine” have been analyzed . The compound has a molecular weight of 172.1866 . The IR, 1H-NMR, and 13C-NMR spectra provide information about its chemical structure .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Compounds similar to N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine have been synthesized using techniques like the Ullmann coupling reaction. These compounds have been characterized by NMR, IR, MS, and elemental analysis, ensuring their purity and confirming their molecular structure (Veettil & Haridas, 2009); (Veettil & Haridas, 2010).

Optical and Electronic Properties

  • Two-Photon Absorption : Studies have shown that molecules containing 1-(4-bromobenzal)-3,5-bis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)benzene exhibit good two-photon absorption properties. This indicates potential applications in optical materials and photopolymerization (Yan et al., 2007).

Catalysis and Chemical Reactions

  • Catalytic Applications : Compounds with similar structures have been used in hydroamination reactions with activated olefins. The effectiveness of these reactions, which are crucial in synthesizing various organic compounds, indicates potential uses in catalysis (Dash et al., 2010).

Material Science and Polymer Chemistry

  • Luminescent Materials : Certain synthesized compounds have been used in creating luminescent materials for detecting nitroaromatic explosives and small organic molecules. This suggests applications in security and environmental monitoring (Xiang & Cao, 2012).

Bioactive Compound Synthesis

  • Synthesis of Bioactive Compounds : Research into the synthesis of pyrazole and triazolo-pyrimidine derivatives, which are structurally related to N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine, has implications for developing new pharmaceuticals and bioactive molecules (Abunada et al., 2008).

Environmental and Energy Applications

  • Solar Cell Applications : Amines similar to the compound have been used in the development of organic solar cells, indicating potential applications in renewable energy technologies (Lv et al., 2014).

Miscellaneous Applications

  • Electrochemical Studies : The study of electron transfer mediated by related brominated aryl amines in electrochemical processes suggests applications in electrochemistry and analytical methods (Pletcher & Zappi, 1989).

Future Directions

The 1,2,4-triazole class of compounds, including “N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine”, has diverse pharmaceutical applications . Future research could focus on further exploring the therapeutic applications of these compounds, improving their synthesis methodologies, and investigating their mechanism of action .

properties

IUPAC Name

(E)-1-[1-(4-bromophenyl)pyrrol-2-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN5/c14-11-3-5-12(6-4-11)19-7-1-2-13(19)8-17-18-9-15-16-10-18/h1-10H/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLARDNUOGWASM-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NN2C=NN=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=N/N2C=NN=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine

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